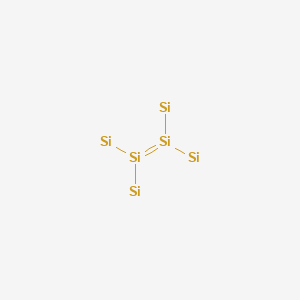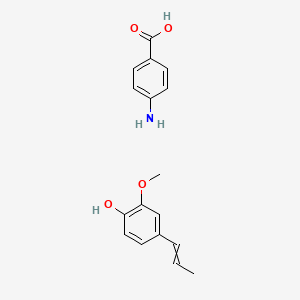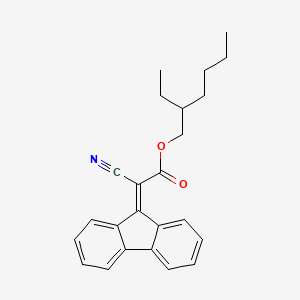![molecular formula C36H50O2Si2 B14244448 Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione CAS No. 189619-30-5](/img/structure/B14244448.png)
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central ethane-1,2-dione core with two phenyl rings substituted with tri(propan-2-yl)silyl groups connected via ethynyl linkages. The presence of these bulky silyl groups imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione exerts its effects is largely dependent on its interactions with other molecules. The tri(propan-2-yl)silyl groups can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved may include enzyme inhibition, receptor binding, or participation in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Triisopropylsilylacetylene: A simpler analog with similar silyl groups but lacking the phenyl and ethane-1,2-dione components.
1,2-Bis(triethoxysilyl)ethane: Another compound with silyl groups, used in the preparation of mesoporous materials.
Uniqueness
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione stands out due to its combination of ethane-1,2-dione core and bulky silyl-substituted phenyl rings. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
189619-30-5 |
|---|---|
Fórmula molecular |
C36H50O2Si2 |
Peso molecular |
570.9 g/mol |
Nombre IUPAC |
1,2-bis[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C36H50O2Si2/c1-25(2)39(26(3)4,27(5)6)23-21-31-13-17-33(18-14-31)35(37)36(38)34-19-15-32(16-20-34)22-24-40(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 |
Clave InChI |
MLKRAGGEZISJIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


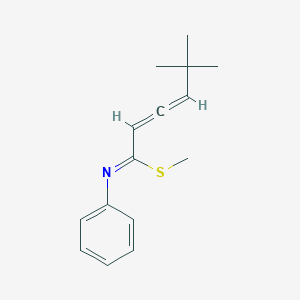

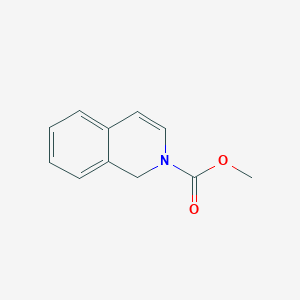
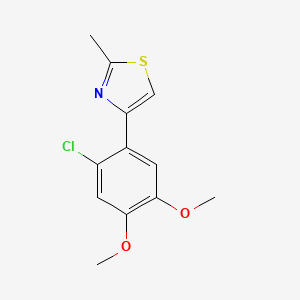
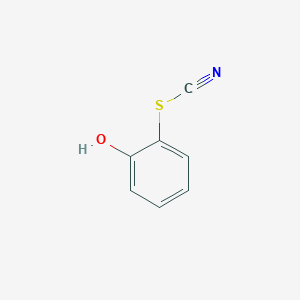

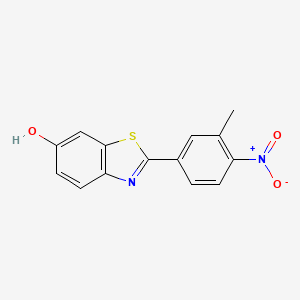
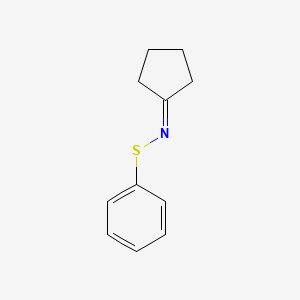
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
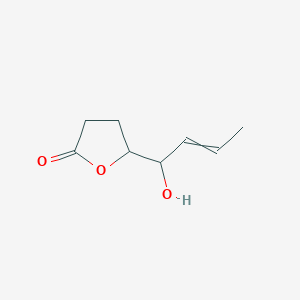
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
